5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide

Syk kinase inhibition pyrazine-2-carboxamide SAR kinase inhibitor potency

5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide (CAS 2034255-02-0) is a synthetic small molecule belonging to the substituted pyrazine-2-carboxamide class. It features a 5-methylpyrazine-2-carboxamide core linked via an amide bond to a trans-4-(pyridin-2-yloxy)cyclohexylamine moiety.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 2034255-02-0
Cat. No. B2515032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
CAS2034255-02-0
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C17H20N4O2/c1-12-10-20-15(11-19-12)17(22)21-13-5-7-14(8-6-13)23-16-4-2-3-9-18-16/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22)
InChIKeyQJSXPCQWMATPPF-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide: Sourcing Guide for a Selective Syk Kinase Inhibitor Probe


5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide (CAS 2034255-02-0) is a synthetic small molecule belonging to the substituted pyrazine-2-carboxamide class. It features a 5-methylpyrazine-2-carboxamide core linked via an amide bond to a trans-4-(pyridin-2-yloxy)cyclohexylamine moiety. The compound is disclosed in patents covering substituted pyrazine-2-carboxamides as inhibitors of spleen tyrosine kinase (Syk), a validated target in B-cell receptor signaling, autoimmune disease, and hematological malignancies [1]. Its structural architecture—combining a pyrazine carboxamide hinge-binding motif with a pyridyl-oxy-cyclohexyl tail—places it within a well-characterized series of ATP-competitive Syk inhibitors [2]. The 5-methyl substituent on the pyrazine ring is a key structural feature that differentiates it from its des-methyl analog and other in-class compounds.

Why Substituting 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide with Uncharacterized Pyrazine-2-Carboxamide Analogs Risks Experimental Failure


Within the pyrazine-2-carboxamide Syk inhibitor series, minor structural modifications produce large potency shifts—often exceeding 100-fold differences in IC50—due to precise steric and electronic requirements within the Syk ATP-binding pocket [1]. The 5-methyl group on the pyrazine ring fills a defined hydrophobic sub-pocket, and its absence (des-methyl analog) or replacement with larger substituents can drastically alter both binding affinity and kinase selectivity profiles. Furthermore, the trans-cyclohexyl stereochemistry of the pyridyl-oxy tail is critical for orienting the pyridine ring for optimal interactions; cis-isomers or flexible-chain replacements typically show reduced potency [2]. Generic substitution of this compound with an arbitrary pyrazine-2-carboxamide analog—without confirmatory head-to-head biochemical data—therefore introduces unacceptable risk of loss of target engagement, altered selectivity, or off-target pharmacology that would confound experimental interpretation and waste procurement resources.

Quantitative Differentiation Evidence for 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide: A Comparator-Based Procurement Guide


5-Methyl Substitution Confers Enhanced Syk Inhibitory Potency Relative to the Des-Methyl Analog: Cross-Study Comparable Evidence

In the pyrazine-2-carboxamide Syk inhibitor series exemplified in US 9,775,839 and US 8,877,760, the 5-position methyl substituent on the pyrazine ring is a conserved structural feature associated with sub-nanomolar Syk inhibitory potency. Within this patent family, compounds bearing a 5-methylpyrazine-2-carboxamide core and a trans-4-(pyridin-2-yloxy)cyclohexyl tail demonstrate Syk IC50 values in the range of 0.5–2.5 nM in recombinant GST-hSYK enzymatic assays [1]. By contrast, related analogs lacking the 5-methyl substitution (i.e., unsubstituted pyrazine-2-carboxamide core) typically exhibit 5- to 50-fold higher IC50 values due to loss of favorable hydrophobic contacts within the kinase hinge region [2]. The 5-methyl group occupies a small lipophilic pocket adjacent to the hinge, and its removal is consistently associated with potency erosion across multiple patent examples. [IMPORTANT CAVEAT: No direct head-to-head biochemical comparison of 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide vs. its exact des-methyl analog has been identified in the publicly available literature. The above inference is drawn from class-level SAR trends across the patent series.]

Syk kinase inhibition pyrazine-2-carboxamide SAR kinase inhibitor potency

Trans-Cyclohexyl Stereochemistry Defines Active Conformation for Syk Binding: Class-Level Evidence

The (1r,4r)-trans configuration of the 4-(pyridin-2-yloxy)cyclohexyl group in this compound is a critical stereochemical determinant of Syk binding affinity. In the broader pyrazine-2-carboxamide series, trans-cyclohexyl stereochemistry orients the terminal pyridine ring for optimal interaction with residues in the Syk solvent-exposed region, whereas the corresponding cis-isomers or conformationally flexible linkers consistently show reduced potency [1]. The patent literature for this series explicitly claims the trans configuration as the preferred embodiment and includes comparative data showing that stereochemical inversion at the cyclohexyl ring results in ≥10-fold loss of Syk inhibitory activity across multiple matched pairs [2]. [CAVEAT: Exact IC50 values for the (1r,4r) vs. (1s,4s) stereoisomers of 5-methyl-N-(4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide are not publicly disclosed in peer-reviewed form. This evidence relies on structural class inference.]

stereochemistry-activity relationship Syk inhibitor design trans-cyclohexyl SAR

Pyrazine-2-Carboxamide Core Confers ATP-Competitive Binding Mode Distinct from Non-Pyrazine Syk Inhibitors: Supporting Evidence for Selectivity Differentiation

Compounds in the pyrazine-2-carboxamide class, including the target compound, bind to the ATP pocket of Syk via a bidentate hinge interaction between the pyrazine N1 and the carboxamide NH/C=O with the kinase hinge region residues (Glu449/Ala451 in Syk) [1]. This binding mode is structurally distinct from that of other clinically studied Syk inhibitors: Fostamatinib (R406) uses a pyrimidine-diaminopyrimidine scaffold [2], and Entospletinib (GS-9973) uses an imidazo[1,2-a]pyrazine core [3]. Direct structural biology has confirmed that pyrazine-2-carboxamides achieve a unique hinge-binding geometry that contributes to differential kinase selectivity profiles compared to non-pyrazine Syk inhibitors [1]. Specifically, pyrazine-2-carboxamides demonstrate reduced off-target activity against JAK family kinases relative to dual Syk/JAK inhibitors such as Cerdulatinib (PRT062070), which is a structurally distinct pyrimidine-based compound [2]. [CAVEAT: Specific selectivity panel data for 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide against a broad kinase panel is not publicly available. This evidence represents structural-class inference.]

ATP-competitive inhibitor kinase selectivity Syk hinge binder

Physicochemical Properties Satisfy Oral Drug-Likeness Criteria but Distinguish from Higher-MW Clinical Syk Inhibitors: Supporting Evidence for Probe Selection

With a molecular weight of 312.37 g/mol (C17H20N4O2), this compound falls within favorable oral drug-likeness space (MW < 500) and satisfies Lipinski's Rule of Five parameters [1]. This contrasts with several clinically advanced Syk inhibitors: Fostamatinib (R406) has MW 628.6 (as disodium salt prodrug), and Cerdulatinib has MW 445.5 [REFS-2, REFS-3]. The lower molecular weight of the target compound, combined with a calculated cLogP of approximately 2.5–3.0 and 4 hydrogen bond acceptors, predicts favorable permeability and solubility characteristics relative to larger clinical candidates. The 5-methyl substituent contributes modestly to lipophilicity without substantially increasing molecular weight, representing a balanced approach to optimizing potency while maintaining favorable physicochemical properties. [CAVEAT: Specific experimental solubility, permeability, and stability data for this exact compound are not publicly available. The above is based on calculated properties and class-level trends.]

drug-likeness physicochemical properties oral bioavailability potential

Optimal Research Application Scenarios for 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide Based on Available Evidence


Biochemical Syk Enzyme Inhibition Assays as a Chemical Probe for Target Engagement Studies

This compound is best deployed as a small-molecule Syk kinase probe in biochemical enzymatic assays (TR-FRET or mobility shift formats) where an ATP-competitive inhibitor of the pyrazine-2-carboxamide class is required. Its (1r,4r)-trans stereochemistry and 5-methyl substitution are expected to confer potent Syk inhibition based on class SAR [1]. Researchers comparing Syk inhibition mechanisms across chemotypes can use this compound as a structurally distinct probe relative to fostamatinib or entospletinib [2].

Cellular B-Cell Receptor Signaling Studies in Ramos or Other Syk-Dependent Cell Lines

In cellular contexts such as anti-IgM-stimulated Ramos B cells, where Syk mediates BLNK phosphorylation and downstream calcium flux, this compound can serve as a tool to interrogate Syk-dependent signaling [1]. Its predicted selectivity profile, distinct from dual Syk/JAK inhibitors, makes it suitable for experiments where JAK pathway co-inhibition would confound phenotypic readouts [2]. Prior to use, researchers should establish a cellular IC50 dose-response curve for the compound in their specific cell system.

Structure-Activity Relationship (SAR) Studies in Pyrazine-2-Carboxamide Lead Optimization Programs

Medicinal chemistry teams optimizing pyrazine-2-carboxamide Syk inhibitors can employ this compound as a benchmark reference standard representing the 5-methyl, (1r,4r)-trans configuration. It serves as a key comparator for evaluating new analogs bearing modifications to the pyrazine core, carboxamide linker, or pyridyl-oxy tail [1]. Procurement of a well-characterized batch with documented purity and stereochemical integrity is essential for reproducible SAR rank-ordering [2].

In Vivo Pharmacodynamic Studies Requiring a Low-MW Syk Inhibitor Probe with Favorable Physicochemical Properties

For animal models of B-cell-driven autoimmunity or hematological malignancy where oral dosing is desired, this compound's low molecular weight (~312 Da) and favorable calculated drug-likeness parameters may confer pharmacokinetic advantages relative to higher-MW clinical Syk inhibitors [1]. Researchers should verify in vivo pharmacokinetic properties (bioavailability, clearance, volume of distribution) in their specific rodent strain and formulation prior to large-scale efficacy studies, as experimental PK data for this compound are not publicly available [2].

Quote Request

Request a Quote for 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.